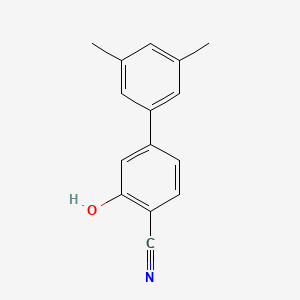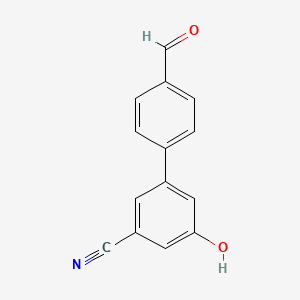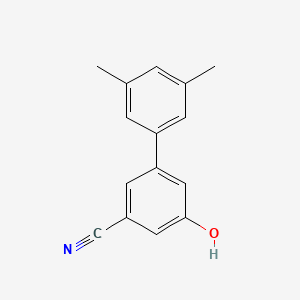
2-Cyano-5-(3,5-dimethylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-5-(3,5-dimethylphenyl)phenol, 95% is a chemical compound used in various scientific and industrial applications. It is a white solid with a melting point of 95-97°C and a boiling point of 200-210°C. It is soluble in ethanol, acetone and ether, but insoluble in water. It is a highly reactive compound and is used in various reactions, such as the synthesis of organic compounds, the preparation of pharmaceuticals, and as a catalyst in polymerization reactions.
Mécanisme D'action
2-Cyano-5-(3,5-dimethylphenyl)phenol, 95% is a highly reactive compound and undergoes a variety of reactions. It is an electrophile and can react with nucleophiles, such as amines, carboxylic acids, alcohols, and thiols, to form various products. It is also an oxidizing agent and can be used to oxidize various organic compounds.
Biochemical and Physiological Effects
2-Cyano-5-(3,5-dimethylphenyl)phenol, 95% is a highly reactive compound and can cause irritation and corrosion of the skin, eyes, and mucous membranes. It can also cause respiratory irritation and is a sensitizer, meaning that it can cause allergic reactions in some individuals.
Avantages Et Limitations Des Expériences En Laboratoire
2-Cyano-5-(3,5-dimethylphenyl)phenol, 95% has several advantages for laboratory experiments. It is a highly reactive compound and can be used in a variety of reactions. It is also relatively inexpensive and easy to obtain. However, it is also highly toxic and can cause irritation and corrosion of the skin, eyes, and mucous membranes. Therefore, it should be handled with care and appropriate safety equipment should be used.
Orientations Futures
2-Cyano-5-(3,5-dimethylphenyl)phenol, 95% has potential applications in the synthesis of new organic compounds and pharmaceuticals. It could also be used as a catalyst in the polymerization of various monomers. It could also be used in the synthesis of new antioxidants, antimicrobials, and other bioactive compounds. Additionally, it could be used in the synthesis of new materials, such as polymers, nanomaterials, and carbon nanotubes. Finally, it could be used in the development of new analytical techniques, such as spectroscopy and chromatography.
Méthodes De Synthèse
2-Cyano-5-(3,5-dimethylphenyl)phenol, 95% can be synthesized in a two-step process. The first step involves the reaction of 3,5-dimethylphenol with sodium cyanide in aqueous solution to form the sodium salt of 2-cyano-5-(3,5-dimethylphenyl)phenol. The second step involves the conversion of the sodium salt to the free base 2-cyano-5-(3,5-dimethylphenyl)phenol, 95%.
Applications De Recherche Scientifique
2-Cyano-5-(3,5-dimethylphenyl)phenol, 95% is used in various scientific research applications. It has been used as a precursor for the synthesis of various organic compounds, such as 2-cyano-4-methylphenol, 4-cyano-2-methylphenol, and 4-cyano-2-methylphenol derivatives. It has also been used as a catalyst in the polymerization of styrene, acrylonitrile, and methyl methacrylate.
Propriétés
IUPAC Name |
4-(3,5-dimethylphenyl)-2-hydroxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c1-10-5-11(2)7-14(6-10)12-3-4-13(9-16)15(17)8-12/h3-8,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBEXHABECFSJEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC(=C(C=C2)C#N)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40684661 |
Source


|
| Record name | 3-Hydroxy-3',5'-dimethyl[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40684661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261894-58-9 |
Source


|
| Record name | 3-Hydroxy-3',5'-dimethyl[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40684661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














